molecular formula C26H49NO4 B1681809 Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 120005-55-2

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B1681809
CAS RN: 120005-55-2
M. Wt: 439.7 g/mol
InChI Key: SMAWUTBOJBVYFQ-QFIPXVFZSA-N
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Description

The compound “Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a hexadecanoyl group (a long-chain fatty acid derivative), and a 2,2-dimethyl-1,3-oxazolidine-3-carboxylate group (a type of cyclic amide or lactam). The (4S) designation indicates the stereochemistry of the molecule at the 4th carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a long aliphatic chain (from the hexadecanoyl group), a bulky tert-butyl group, and a heterocyclic oxazolidine ring. The 3D conformation of the molecule would be influenced by these structural features and the stereochemistry at the 4th carbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxazolidine ring might undergo ring-opening reactions under certain conditions. The ester group could be susceptible to hydrolysis or other nucleophilic attack. The long aliphatic chain might undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature given the presence of the long-chain fatty acid derivative. Its solubility would depend on the solvent used .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties and activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Hexadecanoic acid", "Tert-butyl 2-oxazolidone", "Dimethylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Hexadecanoic acid is first converted to hexadecanoyl chloride using thionyl chloride and pyridine as a catalyst.", "Tert-butyl 2-oxazolidone is then reacted with hexadecanoyl chloride in the presence of triethylamine to form the corresponding amide intermediate.", "The amide intermediate is then treated with dimethylamine and sodium hydroxide to form the corresponding amine intermediate.", "Ethyl chloroformate is added to the amine intermediate to form the corresponding carbamate intermediate.", "The carbamate intermediate is then reacted with sodium hydroxide to form the corresponding tert-butyl ester intermediate.", "The tert-butyl ester intermediate is then treated with hydrochloric acid to remove the tert-butyl group and form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then reacted with methanol and diethyl ether to form the final product, Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate." ] }

CAS RN

120005-55-2

Product Name

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Molecular Formula

C26H49NO4

Molecular Weight

439.7 g/mol

IUPAC Name

tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-21H2,1-6H3/t22-/m0/s1

InChI Key

SMAWUTBOJBVYFQ-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C

SMILES

CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SKI 5C;  SKI-5C;  SKI5C.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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